molecular formula C12H22BrNO3 B2390352 tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 2375249-44-6

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2390352
CAS No.: 2375249-44-6
M. Wt: 308.216
InChI Key: ZVAAIMGEJNOJEF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromomethyl group attached to the morpholine ring, along with tert-butyl and dimethyl substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of tert-butyl (S)-6-methyl-2,2-dimethylmorpholine-4-carboxylate using a brominating agent such as N-bromosuccinimide (NBS) under acidic conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would result in the formation of a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex structures .

Properties

IUPAC Name

tert-butyl (6S)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAAIMGEJNOJEF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H](O1)CBr)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.